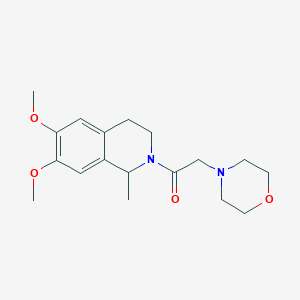
6,7-dimethoxy-1-methyl-2-(4-morpholinylacetyl)-1,2,3,4-tetrahydroisoquinoline
説明
6,7-dimethoxy-1-methyl-2-(4-morpholinylacetyl)-1,2,3,4-tetrahydroisoquinoline (also known as U50,488H) is a synthetic compound that belongs to the class of kappa-opioid receptor agonists. It was first synthesized in the 1980s and has since been used extensively in scientific research.
作用機序
U50,488H acts as a selective agonist for the kappa-opioid receptor, which is a G protein-coupled receptor that is primarily located in the brain and spinal cord. Activation of the kappa-opioid receptor by U50,488H leads to a decrease in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in analgesia, sedation, and dysphoria.
Biochemical and Physiological Effects
U50,488H has been shown to have a number of biochemical and physiological effects. In animal studies, U50,488H has been shown to produce analgesia, sedation, and antitussive effects. It has also been shown to decrease gastrointestinal motility and cause diuresis. U50,488H has been shown to have a high affinity for the kappa-opioid receptor and a low affinity for the mu-opioid receptor, which is responsible for the addictive properties of opioids.
実験室実験の利点と制限
One advantage of using U50,488H in lab experiments is its high selectivity for the kappa-opioid receptor. This allows researchers to study the effects of kappa-opioid receptor activation without the confounding effects of mu-opioid receptor activation. However, one limitation of using U50,488H is its short half-life, which can make it difficult to study the long-term effects of kappa-opioid receptor activation.
将来の方向性
There are several future directions for research involving U50,488H. One area of research is the development of new kappa-opioid receptor agonists with longer half-lives and improved selectivity. Another area of research is the investigation of the role of kappa-opioid receptors in mood disorders such as depression and anxiety. Finally, U50,488H could be used in combination with other drugs to investigate potential synergistic effects on pain perception and addiction.
科学的研究の応用
U50,488H has been used extensively in scientific research as a selective kappa-opioid receptor agonist. It has been used in studies to investigate the role of kappa-opioid receptors in pain perception, addiction, and mood disorders. U50,488H has also been used to study the effects of kappa-opioid receptor activation on the cardiovascular system, gastrointestinal tract, and respiratory system.
特性
IUPAC Name |
1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13-15-11-17(23-3)16(22-2)10-14(15)4-5-20(13)18(21)12-19-6-8-24-9-7-19/h10-11,13H,4-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGQNQUDVMQMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)CN3CCOCC3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-(morpholin-4-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4138541.png)
![1-{2-[(6-amino-5-nitro-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B4138542.png)
![2-[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B4138544.png)
![4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4138554.png)
![1-benzyl-4-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4138570.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4138576.png)
![2-{2-bromo-6-methoxy-4-[(methylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B4138591.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4138593.png)

![N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4138617.png)
![4-[cyclohexyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4138625.png)


![N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide](/img/structure/B4138637.png)